FK888

Description

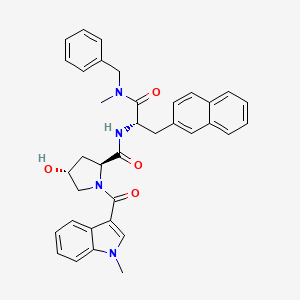

structure given in first source; a potent NK(1) receptor antagonist

Properties

IUPAC Name |

(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N4O4/c1-38-23-30(29-14-8-9-15-32(29)38)35(43)40-22-28(41)20-33(40)34(42)37-31(36(44)39(2)21-24-10-4-3-5-11-24)19-25-16-17-26-12-6-7-13-27(26)18-25/h3-18,23,28,31,33,41H,19-22H2,1-2H3,(H,37,42)/t28-,31+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNKQTIJVFGCKQ-PDJGWCFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CC(CC3C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@@H](CC4=CC5=CC=CC=C5C=C4)C(=O)N(C)CC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160680 | |

| Record name | FK 888 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138449-07-7 | |

| Record name | FK 888 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138449-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FK 888 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138449077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FK 888 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FK-888 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ7B7BPD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FK888: A Deep Dive into its Mechanism of Action as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FK888 is a potent and selective dipeptide antagonist of the Tachykinin NK1 receptor, the primary receptor for the neuropeptide Substance P (SP). By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades associated with neurogenic inflammation, pain transmission, and smooth muscle contraction. This technical guide elucidates the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor

This compound functions as a high-affinity, selective, and competitive antagonist of the neurokinin-1 (NK1) receptor.[1][2] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in a myriad of physiological and pathophysiological processes, including inflammation, pain, and regulation of smooth muscle tone.

The mechanism of this compound involves its direct binding to the NK1 receptor, thereby preventing Substance P from binding and activating the receptor. This blockade inhibits the subsequent intracellular signaling pathways typically initiated by Substance P-NK1 receptor interaction.[3] this compound has demonstrated a significantly higher affinity for the human NK1 receptor compared to the rat NK1 receptor, highlighting a species-specific difference in its binding affinity.[3]

Signaling Pathway Blockade

The binding of Substance P to its G-protein coupled NK1 receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This compound, by blocking the initial binding of Substance P, prevents this entire downstream cascade.[3]

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Species/Tissue | Value | Reference |

| Ki | Human NK1 Receptor | 0.69 nM | |

| Ki | Rat NK1 Receptor | 0.45 µM | [2] |

| Selectivity | Human vs. Rat NK1 Receptor | 320-fold | [3] |

Table 1: Binding Affinity of this compound for NK1 Receptors

| Assay | Species/Tissue | Parameter | Value | Reference |

| Substance P-induced Contraction | Isolated Guinea Pig Trachea | IC50 | 32 nM | |

| Electrically-evoked Tachykinin-mediated Contraction | Rabbit Iris Sphincter | pIC50 | 6.6 ± 0.08 | [4][5] |

| [Sar9,Met(O2)11]substance P-induced Contraction | Rabbit Iris Sphincter | pKB | 7.1 | [4] |

| Substance P-induced Contraction | Guinea Pig Isolated Ileum | pA2 | 9.29 | [2] |

| Phosphatidylinositol Hydrolysis Inhibition | CHO cells (human NK1 receptor) | pA2 | 8.9 | [3] |

Table 2: In Vitro Functional Antagonism by this compound

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from tissues expressing the NK1 receptor, such as guinea pig lung or rat brain cortex, or from cells engineered to express cloned human or rat NK1 receptors.[2][3]

-

Incubation: A fixed concentration of radiolabeled Substance P (e.g., [3H]-SP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-SP (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contraction Assay

This functional assay assesses the ability of this compound to inhibit the contractile response induced by an NK1 receptor agonist in an isolated tissue preparation.

Protocol:

-

Tissue Preparation: A smooth muscle tissue rich in NK1 receptors, such as the guinea pig trachea or ileum, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[2][6]

-

Transducer Connection: The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for an NK1 agonist (e.g., Substance P).

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Post-Antagonist Agonist Response: The agonist concentration-response curve is repeated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the IC50 (the concentration of this compound that causes a 50% inhibition of the maximal agonist response) or by calculating the pA2 value from a Schild plot, which provides a measure of the affinity of a competitive antagonist.[2][3]

In Vivo Models of Neurogenic Inflammation

These models evaluate the efficacy of this compound in blocking physiological responses mediated by NK1 receptor activation in a living organism.

Protocol (e.g., Substance P-induced Airway Constriction and Plasma Extravasation in Guinea Pigs):

-

Animal Preparation: Anesthetized and mechanically ventilated guinea pigs are used.[1]

-

Drug Administration: this compound is administered either intravenously or orally prior to the challenge.[2]

-

Induction of Response: Substance P is administered intravenously to induce bronchoconstriction (measured as an increase in airway resistance) and plasma extravasation (quantified by measuring the leakage of a vascular tracer like Evans blue dye into the airway tissue).[1][6]

-

Measurement of Effect: The inhibitory effect of this compound on the Substance P-induced responses is measured and compared to a vehicle-treated control group.

Selectivity Profile

This compound exhibits high selectivity for the NK1 receptor over other tachykinin receptor subtypes (NK2 and NK3).[1][2] Studies have shown that concentrations of this compound required to inhibit NK2 or NK3 receptor-mediated responses are at least 10,000 times greater than those needed to block NK1 receptor-mediated effects.[2] Furthermore, this compound has been shown to be devoid of activity at other receptors, such as cholinergic and adrenergic receptors, and does not induce non-specific effects like histamine release from mast cells.[4]

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the NK1 receptor. Its mechanism of action, centered on the blockade of Substance P-mediated signaling, has been extensively validated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed methodologies presented in this guide provide a comprehensive understanding of the pharmacological profile of this compound, making it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. While it has been investigated in the context of respiratory diseases, its specific mechanism of action suggests potential therapeutic applications in other conditions where neurogenic inflammation plays a key role.[1]

References

- 1. [Discovery and pharmacological properties of selective neurokinin-receptor antagonists, FK224 and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NK1 Receptor Binding Affinity of FK888

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of FK888, a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is a G protein-coupled receptor (GPCR) implicated in numerous physiological and pathological processes, including pain transmission, inflammation, and emesis. This compound has been a valuable pharmacological tool for elucidating the roles of the NK1 receptor.

This document details the quantitative binding affinity of this compound, outlines the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the NK1 receptor has been determined across various species and experimental conditions. The following table summarizes key quantitative data, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and pA2/pKB values, which are measures of antagonist potency.

| Parameter | Value | Species/Tissue | Assay Type | Reference(s) |

| Ki | 0.69 nM | Guinea-pig lung membranes | [3H]-Substance P Competition Binding | [1] |

| Ki | 0.45 µM | Rat brain cortical synaptic membranes | [3H]-Substance P Competition Binding | [1] |

| Ki | 0.69 nM | Human NK1 Receptor (expressed in COS-7 cells) | Displacement Analysis | [2] |

| IC50 | 32 nM | Guinea-pig isolated trachea | Inhibition of Substance P-induced contraction | |

| pA2 | 9.29 | Guinea-pig isolated ileum | Inhibition of Substance P-induced contraction | [1] |

| pA2 | 8.9 | Chinese hamster ovary cells (expressing human NK1 receptor) | Schild analysis of phosphatidylinositol hydrolysis inhibition | [2] |

| pKB | 7.1 | Rabbit iris sphincter | Inhibition of [Sar9,Met(O2)11]substance P-induced contractions | |

| pIC50 | 6.6 | Rabbit iris sphincter | Inhibition of electrically-evoked tachykinin-mediated contractions |

Note: The affinity of this compound for the human NK1 receptor is reported to be 320-fold higher than for the rat NK1 receptor, highlighting a significant species difference in its binding affinity.[2]

Experimental Protocols

The characterization of this compound's binding affinity relies on robust in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-Substance P) for binding to the NK1 receptor.

a. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with the NK1 receptor (e.g., guinea-pig lung, rat brain cortex, or CHO cells expressing human NK1 receptor).

-

Radioligand: [3H]-Substance P.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled Substance P (e.g., 1 µM).

-

Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

b. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-Substance P, and varying concentrations of this compound.

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Substance P-Induced Phosphatidylinositol (PI) Hydrolysis

This assay measures the ability of this compound to antagonize the functional response of the NK1 receptor, which, upon activation, couples to Gq protein and stimulates the hydrolysis of phosphatidylinositol.

a. Materials and Reagents:

-

Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.

-

[3H]-myo-inositol.

-

Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.

-

Substance P.

-

This compound.

-

Dowex Anion-Exchange Resin.

b. Procedure:

-

Cell Culture and Labeling: Culture the CHO-hNK1 cells and label them overnight with [3H]-myo-inositol.

-

Pre-incubation: Pre-incubate the labeled cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with a fixed concentration of Substance P in the presence of LiCl.

-

Extraction of Inositol Phosphates: Terminate the reaction and extract the water-soluble inositol phosphates.

-

Chromatography: Separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex anion-exchange chromatography.

-

Scintillation Counting: Measure the radioactivity of the eluted inositol phosphates.

-

Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the concentration of Substance P in the presence and absence of this compound. A Schild analysis can be performed to determine the pA2 value, a measure of the antagonist's potency. A slope of the regression line close to 1 suggests competitive antagonism.[2]

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling Pathway

The NK1 receptor is a class A G protein-coupled receptor that primarily signals through the Gαq pathway. Upon binding of an agonist like Substance P, the receptor undergoes a conformational change, leading to the activation of a cascade of intracellular signaling events.

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflow for NK1 Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound for the NK1 receptor.

Caption: Experimental Workflow for Binding Affinity Determination.

References

An In-depth Technical Guide to the Chemical Structure and Properties of FK888

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK888 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with high affinity for the human receptor subtype. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its interaction with the NK1 receptor signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those focused on neurokinin receptor modulation.

Chemical Structure and Identification

This compound is a synthetic dipeptide derivative with a complex molecular architecture. Its systematic IUPAC name is (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide.[1] The molecule incorporates several key pharmacophoric features, including a substituted pyrrolidine ring, a naphthalen-2-ylalanine moiety, and a 1-methylindole-3-carbonyl group, which contribute to its high-affinity binding to the NK1 receptor.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide[1] |

| Molecular Formula | C₃₆H₃₆N₄O₄[1][2] |

| CAS Number | 138449-07-7[1][2] |

| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)N3C--INVALID-LINK--C(=O)N(C)CC6=CC=CC=C6">C@@HO[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 588.7 g/mol [1] |

| XLogP3 | 4.6[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 8[1] |

| Topological Polar Surface Area | 94.9 Ų[1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[3] |

| Appearance | White to tan solid powder[4] |

| Storage | Store at -20°C[3] |

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the human NK1 receptor, acting as a competitive antagonist to the endogenous ligand, Substance P.

Table 3: Pharmacological Data for this compound

| Parameter | Value | Species/Assay |

| Ki (Binding Affinity) | 0.69 nM | Human NK1 Receptor[1][4] |

| Selectivity | 320-fold higher for human vs. rat NK1 receptor | [1][4] |

| IC₅₀ | 32 nM | Substance P-induced contraction of isolated guinea pig trachea[1][4] |

| pA₂ | 8.9 | Schild analysis of phosphatidylinositol hydrolysis in CHO cells expressing human NK1 receptor[5] |

| pKB | 7.1 | Competitive inhibition of [Sar⁹,Met(O₂)¹¹]substance P-induced contractions in rabbit iris sphincter[6] |

| pIC₅₀ | 6.6 | Inhibition of electrically-evoked, tachykinin-mediated contractile responses of the rabbit iris sphincter[6] |

Signaling Pathway

This compound exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.

Experimental Protocols

In Vitro: Substance P-Induced Contraction of Isolated Guinea Pig Trachea

This assay is a classical method to evaluate the potency of NK1 receptor antagonists.

Methodology:

-

Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into spiral strips or rings.

-

Organ Bath Setup: The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The tissues are connected to isometric force transducers to record contractions.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.

-

Assay Procedure:

-

A cumulative concentration-response curve to Substance P is established to determine the baseline contractile response.

-

The tissues are washed and allowed to return to baseline.

-

Tissues are pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to Substance P is then generated in the presence of this compound.

-

-

Data Analysis: The contractile responses are measured as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine or KCl). The IC₅₀ value for this compound is calculated by determining the concentration that causes a 50% inhibition of the maximal Substance P-induced contraction.

In Vivo: Substance P-Induced Airway Constriction in Guinea Pigs

This in vivo model assesses the efficacy of this compound in a more physiologically relevant setting.

Methodology:

-

Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). A tracheal cannula is inserted for artificial ventilation, and a jugular vein catheter is implanted for drug administration.

-

Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure and airflow.

-

Experimental Protocol:

-

A baseline of airway mechanics is established.

-

Substance P is administered intravenously to induce bronchoconstriction, and the changes in airway resistance and compliance are recorded.

-

After the response returns to baseline, animals are treated with this compound (administered intravenously or orally) or vehicle.

-

Following a pre-determined time, the Substance P challenge is repeated.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by comparing the magnitude of the Substance P-induced bronchoconstriction before and after this compound administration. The ED₅₀ (the dose required to produce 50% of the maximum inhibitory effect) can be calculated.

Radioligand Binding Assay for NK1 Receptor

This assay determines the binding affinity (Ki) of this compound for the NK1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human NK1 receptor (e.g., from transfected CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P).

-

Varying concentrations of this compound.

-

The prepared cell membranes.

-

Assay buffer.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for this compound is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity and selectivity for the human NK1 receptor make it a lead compound for the development of therapeutic agents targeting conditions such as pain, inflammation, and emesis. The detailed chemical, physical, and pharmacological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P-induced histamine release in tracheally perfused guinea pig lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P induced hydrolysis of inositol phospholipids in guinea-pig ileum and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term effects of substance P on the isolated guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of FK888: A Deep Dive into its Discovery and Developmental Saga

For the attention of researchers, scientists, and drug development professionals, this technical guide illuminates the discovery, mechanism of action, and developmental history of FK888, a potent and selective tachykinin neurokinin-1 (NK1) receptor antagonist. This document provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction: The Quest for Substance P Antagonists

Substance P (SP), an eleven-amino acid neuropeptide, is a prominent member of the tachykinin family.[1][2] Its preferential binding to the neurokinin-1 (NK1) receptor initiates a cascade of physiological responses.[1][2] The SP/NK1R system is implicated in a wide array of biological processes, including the transmission of pain signals, inflammation, and the regulation of mood and emesis.[1][3] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research, with the goal of creating novel therapeutics for a range of conditions. One such antagonist that emerged from these efforts is this compound.

The Genesis of this compound: From Peptide Fragment to Potent Antagonist

The development of this compound originated from the chemical modification of a known substance P fragment, specifically (D-Pro4, D-Trp7,9,10, Phe11)SP4-11.[4] This strategic modification led to the creation of a dipeptide antagonist with high affinity and selectivity for the NK1 receptor.[4]

Chemical Synthesis

While the seminal publications focus on the pharmacological activity, the synthesis of this compound, chemically known as N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide, would follow established solid-phase or solution-phase peptide synthesis methodologies. A generalized synthetic approach would involve:

-

Amino Acid Protection: Protection of the amino and carboxyl groups of the constituent amino acids (a modified proline and a naphthylalanine derivative).

-

Peptide Coupling: Stepwise coupling of the protected amino acids using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

-

Modification and Deprotection: Introduction of the specific chemical moieties that characterize this compound, followed by the removal of protecting groups to yield the final compound.

-

Purification: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC).

Pharmacological Profile: A Potent and Selective Antagonist

This compound has been characterized as a potent and selective competitive antagonist of the NK1 receptor.[4][5][6] Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays.

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative parameters defining the in vitro activity of this compound.

| Parameter | Species/Tissue | Value | Reference |

| Ki | Guinea-pig lung membranes | 0.69 ± 0.13 nM | [4] |

| Rat brain cortical synaptic membranes | 0.45 ± 0.17 µM | [4] | |

| Human NK1 receptor (cloned) | 0.69 nM | [7] | |

| pA2 | Guinea-pig isolated ileum | 9.29 | [4] |

| Human NK1 receptor (phosphatidylinositol hydrolysis) | 8.9 | [6] | |

| pIC50 | Rabbit iris sphincter (tachykinin-mediated contraction) | 6.6 ± 0.08 | [5] |

| IC50 | Guinea pig trachea (Substance P-induced contraction) | 32 nM | [7] |

Species Selectivity

A notable characteristic of this compound is its significant species selectivity. It exhibits a 320-fold higher affinity for the human NK1 receptor compared to the rat NK1 receptor.[6][7] This highlights the importance of using appropriate animal models in the preclinical evaluation of this compound.

In Vivo Efficacy

In vivo studies have demonstrated the ability of this compound to inhibit substance P-induced effects. For instance, it has been shown to inhibit substance P-induced airway edema in guinea pigs following both intravenous and oral administration.[4]

Mechanism of Action: Competitive Antagonism of the NK1 Receptor

This compound exerts its effects by competitively binding to the NK1 receptor, thereby blocking the binding of substance P and preventing the initiation of downstream signaling pathways.[3][5][6]

Substance P / NK1 Receptor Signaling Pathway

The binding of substance P to the G-protein coupled NK1 receptor typically leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a variety of cellular responses.

References

- 1. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]

- 4. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FK 888 | NK1 Receptors | Tocris Bioscience [tocris.com]

FK888: A Selective Tachykinin NK1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of FK888, a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. Tachykinins, including Substance P (SP), are neuropeptides involved in a myriad of physiological and pathophysiological processes, including inflammation, pain transmission, and smooth muscle contraction.[1][2] The NK1 receptor, the primary receptor for SP, has emerged as a significant therapeutic target for various conditions.[1][3] This document details the chemical properties, mechanism of action, and pharmacological profile of this compound. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction to Tachykinins and the NK1 Receptor

The tachykinin family of neuropeptides includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[4] These peptides exert their effects by binding to three distinct G-protein coupled receptors (GPCRs): the NK1, NK2, and NK3 receptors, respectively.[5] SP exhibits the highest affinity for the NK1 receptor.[1][2]

The activation of the NK1 receptor by SP initiates a signaling cascade, primarily through the Gq/11 protein pathway.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This signaling pathway is integral to processes such as neurogenic inflammation, pain perception, and smooth muscle contraction.[3][8]

This compound: Chemical Properties and Mechanism of Action

This compound is a potent, competitive, and selective antagonist of the human NK1 receptor.[7] Its chemical name is N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide.[7]

Chemical Structure:

This compound exerts its antagonistic effect by competitively binding to the NK1 receptor, thereby preventing the binding of Substance P and subsequent activation of the downstream signaling cascade.[7] Schild analysis of its antagonism of SP-induced phosphatidylinositol hydrolysis yielded a pA2 value of 8.9 with a slope of 0.97, indicating a competitive mode of action.[7][12]

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Receptor | Cell Line/Tissue | Value | Reference(s) |

| Ki | Human | NK1 | Transfected COS-7 cells | 0.69 nM | [10][13][14] |

| pA2 | Human | NK1 | Transfected CHO cells | 8.9 | [7][12] |

| pKB | Rabbit | NK1 | Iris sphincter | 7.1 | [15] |

| IC50 (SP-induced contraction) | Guinea Pig | NK1 | Trachea | 32 nM | [10][13][14] |

| pIC50 (electrically-evoked contraction) | Rabbit | NK1 | Iris sphincter | 6.6 ± 0.08 | [15] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Effect Measured | Route of Administration | Effective Dose | Reference(s) |

| SP-induced plasma exudation | Guinea Pig | Inhibition of plasma extravasation in trachea and bronchi | Intravenous | ID50: 0.1 µmol/kg | [16] |

| Capsaicin-induced plasma extravasation | Guinea Pig | Inhibition of plasma extravasation in upper airways | Intranasal | 30 nmol/kg | [2] |

| Antigen-induced plasma extravasation | Guinea Pig | Inhibition of plasma extravasation in upper airways | Intranasal | 30 nmol/kg | [2] |

| Vagus nerve stimulation-induced plasma exudation | Guinea Pig | Inhibition of plasma exudation | Intravenous | More potent than FK224 | [16] |

| Cigarette smoke-induced plasma exudation | Guinea Pig | Inhibition of plasma exudation | Intravenous | More potent than FK224 | [16] |

| SP-induced airway constriction | Guinea Pig | Inhibition of bronchoconstriction | Intravenous & Oral | Effective | [10][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells expressing the human NK1 receptor (e.g., transfected CHO or COS-7 cells).[7][9]

-

Radioligand: [³H]-Substance P or ¹²⁵I-labeled [Lys³]-SP.[1][9]

-

Assay Buffer: HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[1][9]

-

Unlabeled Substance P and test compounds (e.g., this compound).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled test compound and Substance P.

-

In a microplate, combine the cell membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled Substance P (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[9]

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from the concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[17]

-

This functional assay measures the ability of an antagonist to inhibit agonist-induced production of inositol phosphates, a downstream product of NK1 receptor activation.[7]

-

Materials:

-

Procedure:

-

Plate the NK1 receptor-expressing cells in a 96-well plate.

-

Label the cells by incubating them overnight with culture medium containing myo-[²-³H]inositol to incorporate it into membrane phospholipids.[1]

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with a buffer containing LiCl for 30 minutes at 37°C to inhibit inositol monophosphatase.[1]

-

Add the test compound (this compound) at various concentrations and incubate for a defined period.

-

Stimulate the cells with a fixed concentration of Substance P.

-

Terminate the reaction by adding cold formic acid and incubating on ice.[1]

-

Isolate the accumulated [³H]inositol phosphates from the cell lysates using anion-exchange chromatography.

-

Measure the radioactivity of the eluted fraction using a scintillation counter.

-

Determine the IC50 of the antagonist and perform a Schild analysis to determine the pA2 value.[7]

-

This assay measures the transient increase in intracellular calcium concentration following NK1 receptor activation.

-

Materials:

-

Procedure:

-

Plate the NK1 receptor-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate.[12]

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 45-60 minutes at 37°C.[12]

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader.

-

Add the test compound (this compound) at various concentrations and incubate.

-

Add Substance P to stimulate the cells and immediately begin recording fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of the antagonist on the agonist-induced calcium response.

-

This ex vivo assay assesses the ability of a compound to inhibit agonist-induced smooth muscle contraction.

-

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

Organ bath with an isometric force transducer.

-

Substance P and test compounds (e.g., this compound).

-

-

Procedure:

-

Isolate the trachea from a guinea pig and cut it into rings or prepare a tracheal tube.[13]

-

Mount the tracheal preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Pre-incubate the tissue with the test compound (this compound) at various concentrations.

-

Induce contraction by adding Substance P to the organ bath.

-

Record the isometric contraction using a force transducer.

-

Determine the inhibitory effect of the antagonist on the agonist-induced contraction and calculate the IC50.[13]

-

In Vivo Assays

This model evaluates the anti-inflammatory effect of a compound by measuring its ability to inhibit the leakage of plasma proteins from blood vessels induced by a neurogenic inflammatory stimulus.

-

Animals: Guinea pigs.[2]

-

Materials:

-

Procedure:

-

Anesthetize the guinea pig.

-

Administer the test compound (this compound) via the desired route (e.g., intravenous or intranasal).[2][16]

-

Inject Evans blue dye (which binds to albumin) or FITC-dextran intravenously as a marker for plasma extravasation.[2]

-

Administer the inflammatory stimulus (e.g., intravenous Substance P or intranasal capsaicin).[2][16]

-

After a set time, perfuse the animal to remove intravascular dye.

-

Dissect the tissue of interest (e.g., trachea, bronchi).

-

Extract the extravasated dye from the tissue using a suitable solvent (e.g., formamide for Evans blue).

-

Quantify the amount of extracted dye using a spectrophotometer or fluorometer.

-

Compare the amount of dye extravasation in treated versus control animals to determine the inhibitory effect of the compound.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Tachykinin NK1 receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a competitive NK1 receptor binding assay.

Caption: Experimental workflow for an in vivo plasma extravasation study.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human tachykinin NK1 receptor. Its competitive mechanism of action and demonstrated efficacy in various in vitro and in vivo models of inflammation and smooth muscle contraction make it an invaluable research tool. The detailed experimental protocols and compiled quantitative data provided in this guide serve as a comprehensive resource for scientists and researchers investigating the role of the NK1 receptor in health and disease and for those involved in the development of novel NK1 receptor antagonists. Further research into the pharmacokinetic and pharmacodynamic properties of this compound will continue to elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Involvement of tachykinin NK1 receptors in plasma protein extravasation induced by tachykinins in the guinea pig upper airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Characterization of the substance P receptor-mediated calcium influx in cDNA transfected Chinese hamster ovary cells. A possible role of inositol 1,4,5-trisphosphate in calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of an NK1 receptor antagonist, this compound, on constriction and plasma extravasation induced in guinea pig airway by neurokinins and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurogenic inflammation in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence that tachykinins relax the guinea-pig trachea via nitric oxide release and by stimulation of a septide-insensitive NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 16. Neurogenic mechanisms in bronchial inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of FK888: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FK888 is a potent and selective non-peptide antagonist of the tachykinin NK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Introduction

This compound, with the chemical name N2-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-L-prolyl]-N-phenylmethyl-3-(2-naphthyl)-L-alaninamide, is a dipeptide compound that has demonstrated high affinity and selectivity for the human tachykinin NK1 receptor.[1] Tachykinin receptors, including NK1, NK2, and NK3 subtypes, are involved in a variety of physiological processes, and their modulation represents a key area of interest for therapeutic intervention. This compound's specific antagonism of the NK1 receptor, which is preferentially activated by the neuropeptide Substance P (SP), has been the subject of numerous in vitro and in vivo investigations.

Mechanism of Action

This compound functions as a competitive antagonist at the tachykinin NK1 receptor.[1][2] This has been demonstrated through its ability to inhibit the binding of [3H]-Substance P to guinea-pig lung membranes and rat brain cortical synaptic membranes in a competitive manner.[3] Furthermore, in functional assays, this compound produces a parallel shift in the dose-response curve for Substance P-induced phosphatidylinositol hydrolysis, a key downstream signaling event of NK1 receptor activation.[1] Schild analysis of this antagonism yielded a pA2 value of 8.9 with a slope of 0.97, further supporting a competitive mode of action.[1] this compound itself does not exhibit any stimulatory effect on phosphatidylinositol hydrolysis, confirming its antagonist properties.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: Binding Affinity of this compound

| Receptor/Tissue | Species | Radioligand | Parameter | Value | Reference |

| NK1 Receptor (transfected COS-7 cells) | Human | [3H]-Substance P | Ki | 0.69 nM | [4][5] |

| NK1 Receptor (transfected COS-7 cells) | Rat | [3H]-Substance P | Ki | 220 nM | [1] |

| Guinea-pig lung membranes | Guinea Pig | [3H]-Substance P | Ki | 0.69 ± 0.13 nM | [3][6] |

| Rat brain cortical synaptic membranes | Rat | [3H]-Substance P | Ki | 0.45 ± 0.17 µM | [3][6] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Tissue/Cell Line | Species | Agonist | Parameter | Value | Reference |

| Phosphatidylinositol Hydrolysis | CHO cells expressing human NK1 receptor | Human | Substance P | pA2 | 8.9 | [1][7] |

| Contraction Inhibition | Isolated guinea pig trachea | Guinea Pig | Substance P | IC50 | 32 nM | [4][8][9] |

| Contraction Inhibition | Isolated guinea pig ileum | Guinea Pig | Substance P | pA2 | 9.29 (8.60-9.98) | [3][6] |

| Electrically-evoked Contraction Inhibition | Rabbit iris sphincter | Rabbit | Tachykinins | pIC50 | 6.6 ± 0.08 | [2] |

| Agonist-induced Contraction Inhibition | Rabbit iris sphincter | Rabbit | [Sar9,Met(O2)11]substance P | pKB | 7.1 | [2] |

Table 3: Selectivity Profile of this compound

| Receptor | Assay | Species | Activity | Reference |

| NK2 Receptor | Contraction of rat vas deferens by NKA | Rat | At least 10,000-fold less potent than at NK1 | [3][6] |

| NK3 Receptor | Contraction of rat portal vein by NKB | Rat | At least 10,000-fold less potent than at NK1 | [3][6] |

| Cholinergic Receptors | Electrically-evoked cholinergic response of rabbit iris sphincter | Rabbit | No effect (1 nM - 100 µM) | [2] |

| Sympathetic Receptors | Electrically-evoked sympathetic response of guinea-pig vas deferens | Guinea Pig | No effect (1 nM - 100 µM) | [2] |

Signaling Pathways and Experimental Workflows

NK1 Receptor Signaling and this compound Antagonism

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. This compound competitively binds to the NK1 receptor, preventing Substance P from initiating this signaling cascade.

Caption: NK1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound like this compound is the radioligand binding assay. This involves incubating a source of the target receptor (e.g., cell membranes from transfected cells or tissue homogenates) with a radiolabeled ligand (e.g., [3H]-Substance P) and varying concentrations of the unlabeled competitor compound (this compound). The amount of radioactivity bound to the receptors is then measured to determine the displacement of the radioligand by the competitor.

Caption: A generalized workflow for a radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay (Adapted from Fujii et al., 1992)

-

Receptor Source: Membranes from guinea-pig lung or rat brain cortical synaptic membranes.[3][6]

-

Radioligand: [3H]-Substance P.[3]

-

Procedure:

-

Tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]

-

The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended.[3]

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-Substance P and varying concentrations of this compound in a final volume of assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

-

The incubation is carried out at a specified temperature and for a specific duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.[3]

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]-Substance P (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

-

In Vitro Phosphatidylinositol Hydrolysis Assay (Adapted from Aramori et al., 1994)

-

Cell Line: Chinese Hamster Ovary (CHO) cells permanently expressing the human NK1 receptor.[1]

-

Procedure:

-

Cells are cultured and plated in multi-well plates.

-

The cells are labeled with [3H]-myo-inositol for a sufficient period to allow for its incorporation into membrane phosphoinositides.

-

After labeling, the cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Cells are then incubated with varying concentrations of this compound for a defined pre-incubation period.

-

Substance P is added to stimulate the NK1 receptors, and the incubation continues.

-

The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

-

The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

-

The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

-

The inhibitory effect of this compound on Substance P-induced phosphatidylinositol hydrolysis is determined, and parameters such as pA2 are calculated using Schild analysis.[1]

-

Isolated Tissue Contraction Assay (Adapted from Fujii et al., 1992)

-

Procedure:

-

A segment of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a 95% O2 / 5% CO2 mixture.

-

The tissue is allowed to equilibrate under a resting tension.

-

To block cholinergic and prostaglandin-mediated effects, atropine and indomethacin are added to the bath.[3][6]

-

Cumulative concentration-response curves to Substance P are obtained in the absence and presence of increasing concentrations of this compound.

-

The contractile responses are recorded using an isometric transducer.

-

The antagonistic effect of this compound is quantified by determining the pA2 value from the parallel rightward shift of the Substance P concentration-response curves.[3][6]

-

In Vivo Activity

This compound has demonstrated efficacy in in vivo models. It has been shown to inhibit SP-induced airway edema in guinea pigs following both intravenous and oral administration, indicating its potential for systemic activity.[3][4][6][8][9]

Conclusion

The data presented in this technical guide highlight this compound as a highly potent, selective, and competitive antagonist of the tachykinin NK1 receptor, with a particularly high affinity for the human receptor subtype. Its well-characterized pharmacological profile, supported by extensive in vitro and in vivo data, establishes it as a valuable research tool for investigating the physiological and pathophysiological roles of the NK1 receptor and as a lead compound in the development of novel therapeutics targeting this system.

References

- 1. Subtype- and species-selectivity of a tachykinin receptor antagonist, this compound, for cloned rat and human tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological profile of a high affinity dipeptide NK1 receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. FK 888 | NK1 Receptors | Tocris Bioscience [tocris.com]

FK888: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of FK888, a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. Understanding these fundamental physicochemical properties is critical for the design and execution of preclinical and clinical studies, as well as for the development of stable pharmaceutical formulations.

Solubility Data

This compound is a lipophilic molecule, and its solubility has been primarily characterized in organic solvents. The available quantitative solubility data is summarized in the table below.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |

| DMSO | 58.87 | 100 | [1][2] |

| Ethanol | 58.87 | 100 | [1][2] |

| DMSO | ≥13 | - | [3] |

Note: The molecular weight of this compound is approximately 588.7 g/mol .

Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)

While specific protocols for this compound are not publicly available, a standard and widely accepted method for determining kinetic solubility is the shake-flask method. This protocol is a general representation of how such an experiment would be conducted.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

High-performance liquid chromatography (HPLC) system with UV detector or mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

Incubation: Add a small volume of the this compound DMSO stock solution to a larger volume of PBS in a microcentrifuge tube to achieve a final desired concentration (e.g., 200 µM with 1% DMSO). Prepare in duplicate or triplicate.

-

Equilibration: Place the tubes in a thermomixer set to a specific temperature (e.g., 25°C or 37°C) and shake for a defined period (e.g., 2 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound. Alternatively, a filtration step using a low-binding filter plate can be used.

-

Quantification: Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve of this compound in the same buffer/DMSO mixture should be used for accurate quantification.

Stability Data

The stability of this compound is crucial for ensuring its integrity during storage and experimental use. The available data primarily focuses on storage conditions and the physical stability of its amorphous form.

| Condition | Recommendation/Observation | Reference(s) |

| Long-term Storage | Store at -20°C for months to years. | [2][3][4] |

| Short-term Storage | Can be stored at 0-4°C for days to weeks. | [4] |

| Shipping | Stable for several weeks at ambient temperature during standard shipping. | [4] |

| Amorphous Form (Physical) | The amorphous form of this compound has a glass transition temperature (Tg) of 90°C. Aging the amorphous form below its Tg leads to structural relaxation, resulting in reduced water sorption. Unaged amorphous this compound is more prone to agglomeration when stored at elevated temperatures (70°C). |

Experimental Protocol: Forced Degradation Study

To establish the intrinsic stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol outlines a general approach based on ICH guidelines.

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Calibrated photostability chamber

-

Calibrated oven

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound and add NaOH to a final concentration of 0.1 N. Incubate at room temperature or a slightly elevated temperature. Neutralize before analysis.

-

Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%). Protect from light and incubate at room temperature.

-

Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 70°C). Also, test a solution of this compound under the same conditions.

-

Photostability: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: At appropriate time points, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting degradants.

Signaling Pathway and Experimental Workflow

This compound exerts its pharmacological effect by blocking the action of Substance P at the NK1 receptor. The binding of Substance P to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

Caption: Substance P / NK1 Receptor Signaling Pathway.

A common experimental workflow to evaluate the antagonist activity of compounds like this compound involves measuring the inhibition of Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.

Caption: In Vitro NK1 Receptor Antagonist Assay Workflow.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. researchgate.net [researchgate.net]

- 4. experts.azregents.edu [experts.azregents.edu]

The Biological Activity of FK888: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK888 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] Developed through chemical modification of a substance P (SP) fragment, this compound has been instrumental in elucidating the physiological and pathological roles of the SP/NK1 receptor system. This technical guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its pharmacological profile.

Core Mechanism of Action: Competitive Antagonism of the NK1 Receptor

This compound exerts its biological effects by competitively binding to the NK1 receptor, thereby preventing the binding of the endogenous ligand, substance P.[2] This antagonism blocks the downstream signaling cascades typically initiated by SP activation of the NK1 receptor. The interaction is characterized by high affinity and selectivity for the NK1 receptor subtype over NK2 and NK3 receptors.

Substance P / NK1 Receptor Signaling Pathway and Inhibition by this compound

Substance P, upon binding to the Gq-protein coupled NK1 receptor, initiates a signaling cascade that leads to various cellular responses. This compound competitively inhibits this initial binding step.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Binding Affinity of this compound for NK1 Receptors

| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Human | CHO cells | [³H]Substance P | 0.69 | [1] |

| Rat | Brain homogenates | [¹²⁵I]-Substance P | - | [3] |

Table 2: In Vitro Functional Antagonism of this compound

| Species | Tissue/Assay | Agonist | Parameter | Value | Reference |

| Guinea Pig | Isolated Trachea | Substance P | IC₅₀ (nM) | 32 | [1] |

| Rabbit | Iris Sphincter | [Sar⁹,Met(O₂)¹¹]substance P | pKₑ | 7.1 | [4] |

| Rabbit | Iris Sphincter | Electrically-evoked tachykinin release | pIC₅₀ | 6.6 ± 0.08 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to characterize the biological activity of this compound.

[³H]-Substance P Radioligand Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the NK1 receptor.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing NK1 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, and 0.1% BSA at pH 7.4.

-

Incubation: In a 96-well plate, combine the membrane preparation (approximately 5 µg of protein/well), a fixed concentration of [³H]-Substance P (e.g., 2 nM), and varying concentrations of this compound or unlabeled Substance P for competition.

-

Equilibration: Incubate the plate for 60 minutes at 25°C or for 3 hours at 4°C to allow binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Contraction Assay

This bioassay assesses the functional antagonist activity of this compound by measuring its ability to inhibit Substance P-induced smooth muscle contraction.

Protocol:

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and suspend it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[5][6]

-

Equilibration: Allow the tissue to equilibrate under a constant tension (e.g., 1 g) for a specified period.

-

Contraction Induction: Add Substance P to the organ bath in a cumulative or non-cumulative manner to induce concentration-dependent contractions.

-

Antagonist Incubation: In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a defined period before adding Substance P.

-

Data Recording: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Construct concentration-response curves for Substance P in the absence and presence of this compound. Determine the pA₂ value for this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

Phosphoinositide Hydrolysis Assay

This assay measures the ability of this compound to block Substance P-induced activation of phospholipase C and the subsequent production of inositol phosphates.

Protocol:

-

Cell Culture and Labeling: Culture cells expressing the NK1 receptor and label them overnight with myo-[³H]inositol to incorporate the radiolabel into membrane phosphoinositides.[7]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.[7]

-

Stimulation: Add varying concentrations of this compound, followed by a fixed concentration of Substance P, and incubate for a specific duration.

-

Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method, such as perchloric acid precipitation followed by neutralization.

-

Separation: Separate the different inositol phosphate isomers using anion-exchange chromatography.

-

Detection: Quantify the amount of [³H]-inositol phosphates in each fraction by liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the Substance P-induced accumulation of inositol phosphates (IC₅₀).

In Vivo Biological Activities

The antagonist activity of this compound at the NK1 receptor translates to a range of biological effects in vivo. These studies are critical for understanding the therapeutic potential of targeting the SP/NK1R system.

Models of Emesis

NK1 receptor antagonists have demonstrated significant anti-emetic properties. In vivo models, such as cisplatin-induced emesis in ferrets, are used to evaluate this activity. This compound has been shown to be effective in such models, although often at higher doses compared to some other NK1 receptor antagonists, which may be related to its brain penetration properties.[2]

Models of Nociception and Neurogenic Inflammation

The SP/NK1R system is a key player in pain transmission and neurogenic inflammation. In vivo models, such as the induction of foot-tapping behavior in gerbils by an NK1 receptor agonist, are used to assess the central activity of antagonists.[2] this compound has been shown to inhibit these responses, indicating its potential as an analgesic and anti-inflammatory agent.

Clinical Significance and Future Directions

While specific clinical trial data for this compound is limited, the broader class of NK1 receptor antagonists has seen clinical success. For instance, aprepitant is an approved anti-emetic for chemotherapy-induced nausea and vomiting.[8] The extensive preclinical characterization of this compound has been invaluable in validating the NK1 receptor as a therapeutic target for a range of conditions, including pain, inflammation, and affective disorders. Future research may focus on optimizing the pharmacokinetic properties of this compound-like compounds to enhance their therapeutic utility.

References

- 1. rndsystems.com [rndsystems.com]

- 2. In vitro and in vivo predictors of the anti-emetic activity of tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the specificity of FK 888 as a tachykinin NK1 receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]

Methodological & Application

FK888 Protocol for Cell Culture Experiments: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FK888 is a potent and highly selective non-peptide antagonist of the Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P (SP).[1][2][3] The interaction between SP and NK1R is implicated in a multitude of physiological and pathophysiological processes, including inflammation, pain transmission, and the proliferation of certain cancer cells.[4][5][6] Consequently, this compound serves as a critical research tool for investigating the roles of the SP/NK1R signaling axis in various biological systems. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to antagonize SP-induced cellular responses.

Mechanism of Action